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This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxy-4-methylpyrimidine hydrochloride (CAS No: 5348-51-6), a key intermediate in

organic and pharmaceutical synthesis. This document is intended for researchers, scientists,

and professionals in drug development, offering detailed spectroscopic analysis and the

methodologies used for data acquisition.

Compound Overview
2-Hydroxy-4-methylpyrimidine hydrochloride is a heterocyclic compound widely utilized as

a building block in the synthesis of various biologically active molecules, including antiviral and

antitumor agents.[1] Its molecular formula is C₅H₇ClN₂O, with a molecular weight of 146.57

g/mol . A thorough characterization using modern spectroscopic techniques is crucial for

confirming its structure and purity.

Spectroscopic Data Summary
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2-Hydroxy-4-methylpyrimidine hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b018306?utm_src=pdf-interest
https://www.benchchem.com/product/b018306?utm_src=pdf-body
https://www.benchchem.com/product/b018306?utm_src=pdf-body
https://www.benchchem.com/product/b018306?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/2-hydroxy-4-methylpyrimidine-h-dic13396.html
https://www.benchchem.com/product/b018306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was performed in deuterated dimethyl sulfoxide (DMSO-d₆). The data

confirms the presence of the key functional groups and the overall structure of the molecule.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)[2]

Chemical Shift (δ) ppm Description Assignment

8.615 Singlet-like Pyrimidine ring proton (H-6)

6.826 Singlet-like Pyrimidine ring proton (H-5)

2.579 Singlet Methyl group protons (-CH₃)

Note on ¹³C NMR Data: While it is documented that the ¹³C NMR spectrum was recorded in

DMSO-d₆, specific experimental chemical shift values are not readily available in the public

domain literature reviewed.[1] Based on standard correlation tables and data for similar

pyrimidine structures, estimated chemical shifts would be expected in the regions of ~160-170

ppm for the carbonyl/enolic carbons (C2, C4), ~110-140 ppm for the other pyrimidine ring

carbon (C5, C6), and ~20-25 ppm for the methyl carbon.

Infrared (IR) Spectroscopy
The FTIR spectrum provides critical information about the vibrational modes of the molecule's

functional groups.

Table 2: FTIR Absorption Data[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3038, 3010 - C-H stretching (pyrimidine ring)

1581, 1556 - C-C stretching

1523 Medium Strong Ring stretching

1426 Strong Ring stretching

1403 Strong CH₃ asymmetric deformation

1377 Medium Strong CH₃ symmetric deformation

1250 - C-O-H stretching

1190 - C-CH₃ stretching

925 - C-C-C trigonal bending

919 - C-C in-plane bending

611 - C-C out-of-plane bending

588 Strong C-OH in-plane bending

530 Strong β(C-CH₃)

512 Strong γ(C-N)

432 Medium Strong (O-H) torsion / (H-Cl) wagging

Mass Spectrometry (MS)
Mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

The results are consistent with the molecular weight of the free base (non-hydrochloride form).

Table 3: Mass Spectrometry Data[3]
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m/z Description

110
Molecular Ion (M⁺) peak, corresponding to

C₅H₆N₂O

82 Major Fragment

95 Major Fragment

Experimental Protocols
The following protocols outline the methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
A sample of 2-Hydroxy-4-methylpyrimidine hydrochloride (0.038 g) was dissolved in

DMSO-d₆ (0.5 mL).[2] The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.

Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm). The

¹³C NMR spectrum was also recorded in DMSO-d₆, with referencing to the solvent peak at δ

39.52 ppm.

IR Spectroscopy Protocol
The FTIR absorption spectrum was recorded on a Perkin Elmer spectrophotometer over the

range of 4000-400 cm⁻¹.[1] The sample was prepared using the Nujol mull technique, where

the solid compound is ground with Nujol (a mineral oil) to form a paste, which is then pressed

between salt plates for analysis.

Mass Spectrometry Protocol
Mass spectral data were acquired using a GC-MS instrument. The sample was introduced into

the gas chromatograph, where it was vaporized and separated. The separated components

then entered the mass spectrometer. Ionization was achieved by electron impact (EI) at 75 eV.

[2] The resulting ions were separated by their mass-to-charge ratio (m/z) to produce the mass

spectrum.
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The general workflow for the spectroscopic characterization of a heterocyclic compound like 2-
Hydroxy-4-methylpyrimidine hydrochloride is outlined below. This process ensures a

systematic and comprehensive structural elucidation.

Workflow for Spectroscopic Characterization of a Heterocyclic Compound
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Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural

confirmation of a chemical compound.

This guide provides a foundational set of spectroscopic data for 2-Hydroxy-4-
methylpyrimidine hydrochloride, which is essential for its use in research and development.

The detailed protocols and data tables serve as a valuable resource for scientists requiring

verified structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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